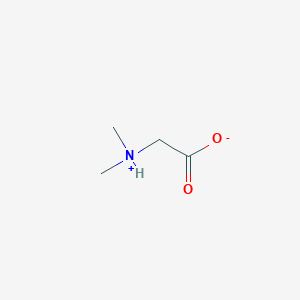

N,N-Dimethylglycine

Beschreibung

Eigenschaften

IUPAC Name |

2-(dimethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-5(2)3-4(6)7/h3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDGPVCHZBVARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17647-86-8 (mono-potassium salt), 18319-88-5 (hydrochloride salt), 2491-06-7 (mono-hydrochloride) | |

| Record name | N,N-Dimethylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6074336 | |

| Record name | Glycine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dimethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1118-68-9 | |

| Record name | N,N-Dimethylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7797M4CPPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185.5 °C | |

| Record name | N,N-dimethylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N,N-Dimethylglycine: An In-depth Technical Guide to its Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylglycine (DMG) is a tertiary amino acid derivative that serves as a crucial intermediate in several key metabolic pathways. Historically referred to as Vitamin B16, DMG is endogenously synthesized and not classified as a vitamin, as dietary deficiency does not lead to ill effects[1]. It is naturally found in foods such as beans and liver[1]. This technical guide provides a comprehensive overview of the biochemical pathways involving DMG, presenting quantitative data, detailed experimental methodologies, and visual representations of the metabolic routes.

Core Biochemical Pathways Involving this compound

This compound is primarily involved in two interconnected metabolic processes: the degradation of choline and one-carbon metabolism, which encompasses the folate and methionine cycles.

Choline and Betaine Degradation Pathway

DMG is a key intermediate in the catabolism of choline. This pathway occurs predominantly in the mitochondria of liver and kidney cells.

-

Choline to Betaine Aldehyde: Choline is first oxidized to betaine aldehyde. This reaction is catalyzed by choline oxidase or choline dehydrogenase[2][3].

-

Betaine Aldehyde to Betaine: Betaine aldehyde is further oxidized to betaine (trimethylglycine) by betaine aldehyde dehydrogenase[2][3].

-

Betaine to this compound: Betaine serves as a methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT). In this process, betaine is converted to this compound[4][5]. This step directly links choline metabolism to the methionine cycle.

Degradation of this compound and its Role in One-Carbon Metabolism

DMG undergoes sequential demethylation, contributing one-carbon units to the folate pool.

-

This compound to Sarcosine: DMG is oxidatively demethylated to sarcosine (N-methylglycine). This reaction is catalyzed by the mitochondrial flavoprotein dimethylglycine dehydrogenase (DMGDH)[6][7]. The methyl group is transferred to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate. In the absence of THF, formaldehyde is produced[8].

-

Sarcosine to Glycine: Sarcosine is further demethylated to glycine by the enzyme sarcosine dehydrogenase (SDH), another mitochondrial flavoprotein[9][10]. Similar to the previous step, this reaction donates a one-carbon unit to THF, forming 5,10-methylenetetrahydrofolate, or produces formaldehyde if THF is absent[9].

-

Glycine Metabolism: The final product, glycine, can be further metabolized through various pathways, including the glycine cleavage system, or used for the synthesis of serine, purines, and other essential biomolecules[11][12].

The one-carbon units donated from DMG and sarcosine metabolism are critical for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions, including DNA and protein methylation, via S-adenosylmethionine (SAM)[13].

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolic fluxes in pathways involving this compound.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference(s) |

| Dimethylglycine Dehydrogenase (DMGDH) | This compound | 0.05 mM (high-affinity site) | Not specified | Rat Liver | [8] |

| Dimethylglycine Dehydrogenase (DMGDH) | This compound | Km1: ~400-fold lower than Km2 | 18.2 ± 1.7 min-1 (turnover number) | Human (recombinant) | [6] |

| Sarcosine Dehydrogenase (SDH) | Sarcosine | 0.5 mM | 16 mmol/hr/mg protein | Rat Liver | [9][14][15] |

| Betaine-Homocysteine S-Methyltransferase (BHMT) | Betaine | Micromolar range | Not specified | Human Liver | [16] |

| Betaine-Homocysteine S-Methyltransferase (BHMT) | L-Homocysteine | Micromolar range | Not specified | Human Liver | [16] |

Table 2: Effect of DMG Supplementation on Plasma Homocysteine (pHcy) in Rats

| Group | Diet | Plasma Homocysteine (μmol/L) |

| Control | 20% Casein (Folate-Sufficient) | 14.19 ± 0.39 |

| DMG Supplemented | 20% Casein (Folate-Sufficient) + 0.1% DMG | 12.23 ± 0.18 |

| Folate-Deficient | 20% Casein (Folate-Deficient) | 28.49 ± 0.50 |

| Folate-Deficient + DMG | 20% Casein (Folate-Deficient) + 0.1% DMG | 31.56 ± 0.59 |

| Data from a study on rats, presented as mean ± SEM.[6][17][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound pathways.

Spectrophotometric Assay for Dimethylglycine Dehydrogenase (DMGDH) Activity

This protocol is based on the reduction of a ferricenium ion, which can be monitored spectrophotometrically.

Principle: DMGDH catalyzes the demethylation of dimethylglycine, and the electrons are transferred to an artificial electron acceptor, ferricenium hexafluorophosphate, causing a decrease in absorbance at 300 nm.

Reagents:

-

100 mmol/L HEPES buffer, pH 7.5

-

0.1 mmol/L EDTA

-

200 μmol/L Ferricenium hexafluorophosphate

-

50 mmol/L this compound

-

Purified or partially purified DMGDH enzyme solution

Procedure:

-

Prepare the reaction mixture containing HEPES buffer, EDTA, and ferricenium hexafluorophosphate in a quartz cuvette.

-

Equilibrate the mixture to 25°C.

-

Initiate the reaction by adding the DMGDH enzyme solution.

-

Immediately monitor the decrease in absorbance at 300 nm using a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of the ferricenium ion (Δε = 4300 L/mol·cm).

-

Enzyme activity is expressed as nanomoles of dimethylglycine consumed per minute per milligram of protein.

This protocol is adapted from the methodology described for measuring DMGDH activity.[6]

Spectrophotometric Assay for Sarcosine Dehydrogenase (SDH) Activity

This assay measures the reduction of Phenazine Methosulfate (PMS), which then reduces Nitro Blue Tetrazolium (NTB) to a colored formazan product.

Principle: Sarcosine + H2O + PMS → Glycine + HCHO + PMSH2 2 PMSH2 + NTB → 2 PMS + Diformazan

Reagents:

-

50 mM Potassium Phosphate Buffer, pH 7.5

-

500 mM Sarcosine

-

0.5% (v/v) Triton X-100

-

0.01% (w/v) Phenazine Methosulfate (PMS)

-

0.1% (w/v) Nitro Blue Tetrazolium (NTB)

-

SDH Enzyme Solution

Procedure:

-

Prepare a substrate solution containing potassium phosphate buffer, sarcosine, and Triton X-100, and adjust the pH to 7.5 at 37°C.

-

Prepare a color reagent solution containing PMS and NTB.

-

In a reaction tube, combine the substrate solution and the color reagent.

-

Equilibrate the mixture to 37°C.

-

Initiate the reaction by adding the SDH enzyme solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding an acid (e.g., 300 mM Hydrochloric Acid).

-

Measure the absorbance of the formazan product at 570 nm.

-

A blank reaction without the enzyme should be run in parallel.

-

The enzyme activity is calculated based on the amount of formazan produced, with one unit defined as the amount of enzyme that converts 1.0 µmole of sarcosine to glycine and formaldehyde per minute at pH 7.5 and 37°C.

This protocol is based on a standard enzymatic assay for sarcosine dehydrogenase.[19]

Quantification of this compound and Related Metabolites by LC-MS/MS

This method allows for the sensitive and specific quantification of DMG, choline, and betaine in biological samples.

Principle: Metabolites are separated using normal-phase liquid chromatography and detected by tandem mass spectrometry in the multiple-reaction monitoring (MRM) mode.

Sample Preparation:

-

To a 50 µL plasma or serum sample, add an internal standard solution containing isotopically labeled analogues (e.g., d9-choline, d9-betaine).

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

LC-MS/MS Conditions:

-

Column: Normal-phase silica column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Ionization: Positive electrospray ionization (ESI+).

-

MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

-

Choline: m/z 104 → 60

-

Betaine: m/z 118 → 59

-

DMG: m/z 104 → 58

-

Quantification:

-

Generate a calibration curve using known concentrations of the analytes.

-

Quantify the concentration of each metabolite in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

This protocol is a generalized procedure based on established LC-MS/MS methods for the analysis of choline, betaine, and DMG.[20][21]

Visualizations of Pathways and Workflows

The following diagrams illustrate the key biochemical pathways and a typical experimental workflow for studying this compound metabolism.

References

- 1. embopress.org [embopress.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis of dimethylglycine dehydrogenase deficiency associated with pathogenic variant H109R - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dimethylglycine dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Enzymatic properties of dimethylglycine dehydrogenase and sarcosine dehydrogenase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sarcosine dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. [PDF] Simple method for the routine determination of betaine and this compound in blood and urine. | Semantic Scholar [semanticscholar.org]

- 14. Sarcosine dehydrogenase - Wikiwand [wikiwand.com]

- 15. alchetron.com [alchetron.com]

- 16. researchgate.net [researchgate.net]

- 17. Liver Betaine-Homocysteine S-Methyltransferase Activity Undergoes a Redox Switch at the Active Site Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Technical Guide to N,N-Dimethylglycine's Mechanism of Action as a Methyl Donor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative that plays a pivotal role as an intermediary metabolite in one-carbon metabolism.[1] Functioning as an indirect methyl donor, DMG contributes to a wide array of biochemical pathways essential for cellular function, including the synthesis of nucleic acids, proteins, and neurotransmitters.[2][3] Its primary mechanism involves the sequential donation of methyl groups, which supports the regeneration of S-adenosylmethionine (SAM), the universal methyl donor, while concurrently participating in the regulation of homocysteine levels.[2][3] This guide provides an in-depth analysis of DMG's metabolic pathway, the enzymatic reactions it undergoes, its quantitative effects on methylation potential, and detailed experimental protocols for its study.

The Core Mechanism: DMG in One-Carbon Metabolism

DMG's role as a methyl donor is intrinsically linked to the choline oxidation pathway and its intersection with the folate and methionine cycles. The process begins with choline, which is oxidized to betaine. Betaine then donates one of its methyl groups to homocysteine in a reaction catalyzed by betaine-homocysteine methyltransferase (BHMT), forming methionine and DMG.[4][5]

This positions DMG as a key metabolite that has already participated in one methylation step. Subsequently, DMG itself undergoes oxidative demethylation, providing one-carbon units that enter the folate pool and indirectly support the regeneration of SAM from methionine.[2] This entire process is crucial for maintaining cellular methylation capacity and regulating levels of homocysteine, a metabolite linked to cardiovascular disease when elevated.[2]

Signaling Pathway Diagram

The following diagram illustrates the central role of DMG within the interconnected pathways of one-carbon metabolism.

Enzymatic Conversion of DMG

The catabolism of DMG is a two-step enzymatic process occurring within the mitochondrial matrix, which sequentially removes its two methyl groups.[6]

-

Dimethylglycine Dehydrogenase (DMGDH): This mitochondrial flavoprotein catalyzes the first oxidative demethylation of DMG to sarcosine (monomethylglycine).[6][7] During this reaction, the removed one-carbon unit (as formaldehyde) is transferred to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate.[5][7] This directly links DMG's metabolism to the folate cycle, which is essential for nucleotide synthesis and the regeneration of methionine.

-

Sarcosine Dehydrogenase (SDH): Sarcosine is further demethylated by SDH to yield glycine.[7][8] Similar to the first step, this reaction also generates a one-carbon unit that is transferred to THF.[6] The final product, glycine, can then be used in numerous other metabolic pathways, including the synthesis of glutathione.

These enzymatic steps are critical as they convert the methyl groups from DMG into a usable form within the one-carbon pool, thereby contributing to the overall methylation capacity of the cell.

Quantitative Impact on Methylation Potential

The efficacy of DMG as a methyl donor can be quantified by its impact on key biomarkers within the methionine cycle. The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is often considered the "methylation index," reflecting the cell's capacity to perform methylation reactions.[9]

Studies in animal models have demonstrated the effects of DMG supplementation on these biomarkers.

| Parameter | Condition | Result | Fold Change / P-value | Reference |

| Plasma Homocysteine | Folate-Sufficient Rats + 0.1% DMG | 14.19 µmol/L -> 12.23 µmol/L | ↓ 13.8% (P < 0.05) | [10] |

| Plasma Homocysteine | Folate-Deficient Rats + 0.1% DMG | 28.49 µmol/L -> 31.56 µmol/L | ↑ 10.8% (P < 0.05) | [10] |

| Hepatic SAM | Folate-Sufficient Rats + 0.1% DMG | Increased vs. Control | P = 0.05 | |

| Hepatic SAM/SAH Ratio | Folate-Deficient Rats + 0.1% DMG | Significantly Higher vs. Control | P < 0.05 | |

| Hepatic CBS Activity | Folate-Sufficient Rats + 0.1% DMG | Enhanced vs. Control | P < 0.05 | [10] |

These data indicate that under folate-sufficient conditions, DMG supplementation can significantly lower plasma homocysteine, likely by enhancing its remethylation to methionine and subsequent conversion to SAM.[10] However, in a folate-deficient state, this effect is reversed, highlighting the critical codependence on the folate cycle for DMG to exert its beneficial effects.[10]

Experimental Protocols

Quantification of SAM and SAH by LC-MS/MS

This protocol outlines a method for the simultaneous measurement of SAM and SAH in plasma or tissue homogenates, which is crucial for determining the methylation index.[9][11][12][13]

5.1.1 Sample Preparation

-

Collect blood samples in EDTA-containing tubes and immediately place on ice.

-

Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

To 100 µL of plasma, add 100 µL of an internal standard solution (containing deuterated SAM, e.g., [²H₃]-SAM, and SAH, e.g., [²H₄]-SAH) in 0.4 M perchloric acid (PCA) to precipitate proteins.[9][12][13]

-

Vortex vigorously for 30 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

5.1.2 Chromatographic Conditions

-

System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A column suitable for polar molecules, such as a Hypercarb column (30 mm × 2.1 mm, 3 μm).[9]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Flow Rate: 0.20 mL/min.[14]

-

Gradient: Establish a gradient to ensure separation of SAM and SAH (e.g., hold at 0% B for 1 min, ramp to 100% B over 5 min, hold for 2 min, return to 0% B and re-equilibrate).

5.1.3 Mass Spectrometry Parameters

-

System: Triple quadrupole tandem mass spectrometer (MS/MS).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Ion Spray Voltage: +5000 V.[14]

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions:

5.1.4 Data Analysis

-

Construct calibration curves for SAM and SAH using known concentrations of standards.

-

Calculate the peak area ratio of the analyte to its corresponding internal standard.

-

Quantify the concentration of SAM and SAH in the samples by interpolating from the calibration curve.

-

Calculate the SAM/SAH ratio (methylation index).

Experimental Workflow Diagram

Conclusion

This compound serves as a significant, albeit indirect, methyl donor through its catabolism in the mitochondria. By supplying one-carbon units to the folate pool, it supports the remethylation of homocysteine to methionine and sustains the cellular concentration of S-adenosylmethionine. The efficacy of DMG is closely tied to the overall status of one-carbon metabolism, particularly the availability of folate. For researchers and drug development professionals, understanding this mechanism is critical for evaluating DMG's potential therapeutic applications, from modulating homocysteine levels in cardiovascular health to supporting methylation-dependent processes in neurological and immune functions.[2] The provided protocols offer a robust framework for the quantitative assessment of its biochemical impact.

References

- 1. info.davincilabs.com [info.davincilabs.com]

- 2. info.vetriscience.com [info.vetriscience.com]

- 3. lifestreamrx.com [lifestreamrx.com]

- 4. Methyl Donors, Epigenetic Alterations, and Brain Health: Understanding the Connection [mdpi.com]

- 5. The Metabolic Burden of Methyl Donor Deficiency with Focus on the Betaine Homocysteine Methyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and analysis of the human dimethylglycine dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic properties of dimethylglycine dehydrogenase and sarcosine dehydrogenase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sarcosine dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. effect-of-n-n-dimethylglycine-on-homocysteine-metabolism-in-rats-fed-folate-sufficient-and-folate-deficient-diets - Ask this paper | Bohrium [bohrium.com]

- 11. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 13. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural and chemical properties of N,N-Dimethylglycine.

An In-depth Technical Guide to the Structural and Chemical Properties of N,N-Dimethylglycine

Introduction

This compound (DMG), a derivative of the amino acid glycine, is a naturally occurring compound found in both plant and animal cells.[1][2] It is an intermediary metabolite in the metabolic pathway that converts choline to glycine.[3] DMG can be found in foods such as beans, liver, cereal grains, and seeds.[1][4] Initially referred to as Vitamin B16, it was later determined not to be a true vitamin as the human body can synthesize it and no deficiency disease results from its absence in the diet.[1]

This document provides a comprehensive overview of the structural and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its physicochemical characteristics, synthesis, and biological activities, presenting quantitative data in structured tables and detailing relevant experimental protocols.

Structural Properties

This compound is the N-methylated form of the amino acid glycine, featuring two methyl groups attached to the nitrogen atom.[5] Its structural formula is (CH₃)₂NCH₂COOH.[1] In its solid state and in solution, DMG can exist as a zwitterion.[1]

Physicochemical and Structural Data

The key structural and physicochemical properties of this compound and its common hydrochloride salt are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(dimethylamino)acetic acid | [1][6] |

| Synonyms | DMG, (Dimethylamino)acetic acid, N-methylsarcosine | |

| CAS Number | 1118-68-9 | [1][7] |

| Chemical Formula | C₄H₉NO₂ | [1] |

| Molecular Weight | 103.12 g/mol | [1][7] |

| Appearance | White to off-white crystalline powder | [1][5][7][8] |

| Melting Point | 178-182 °C | [1][7][8] |

| Boiling Point | 175.2 °C | [1] |

| Density | 1.069 g/mL | [1] |

| pKa | 9.89 (at 25°C) | [5] |

| Solubility | Soluble in water and alcohol | [5] |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 2491-06-7 | [9][10] |

| Chemical Formula | C₄H₁₀ClNO₂ | [9][10] |

| Molecular Weight | 139.58 g/mol | [9][10] |

| Appearance | White to pale cream crystals or powder | [9] |

| Melting Point | 189-190 °C |

Synthesis and Manufacturing

This compound is commercially available as both the free amino acid and its hydrochloride salt.[1][11] Several synthetic routes have been established for its production.

Experimental Protocol: Eschweiler–Clarke Reaction

A common laboratory and industrial method for preparing DMG is through the alkylation of glycine via the Eschweiler–Clarke reaction.[1][11]

Methodology:

-

Glycine is treated with an excess of aqueous formaldehyde and formic acid. The formic acid serves as both the solvent and the reducing agent.[1][11]

-

The reaction mixture is heated, leading to the reductive methylation of the amino group of glycine.

-

The overall reaction is: H₂NCH₂COOH + 2 CH₂O + 2 HCOOH → (CH₃)₂NCH₂COOH + 2 CO₂ + 2 H₂O.[11]

-

Following the reaction, hydrochloric acid is added to precipitate the this compound hydrochloride salt.[1][11]

-

The free amino acid can be obtained by neutralizing the hydrochloride salt, for instance, with silver oxide.[1][11]

References

- 1. Dimethylglycine - Wikipedia [en.wikipedia.org]

- 2. mskcc.org [mskcc.org]

- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 4. info.vetriscience.com [info.vetriscience.com]

- 5. This compound | 1118-68-9 [chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound =99 1118-68-9 [sigmaaldrich.com]

- 9. This compound hydrochloride, 99% | CymitQuimica [cymitquimica.com]

- 10. This compound hydrochloride | C4H10ClNO2 | CID 75605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

Early Investigations into the Therapeutic Promise of N,N-Dimethylglycine (DMG)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, emerged in the latter half of the 20th century as a compound of interest for its potential therapeutic applications. Early research, conducted primarily before the year 2000, explored its utility in a range of conditions, from neurological disorders to immune modulation. This technical guide provides an in-depth overview of these foundational studies, presenting the available quantitative data, detailing experimental methodologies, and visualizing the understood metabolic pathways of the time. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the historical context and early scientific explorations of DMG.

Core Research Areas and Experimental Findings

Early clinical investigations into the therapeutic potential of this compound centered on three primary areas: epilepsy, autism, and enhancement of the immune response. While anecdotal reports often fueled initial interest, a number of controlled scientific studies were conducted to ascertain the efficacy and safety of DMG.

Epilepsy

Anecdotal reports of this compound's potential to reduce seizure frequency prompted more rigorous scientific investigation. A key study in this area was a randomized, placebo-controlled trial conducted by Gascon et al. (1989).

-

Objective: To determine the efficacy of this compound in reducing seizure frequency in institutionalized patients with frequent seizures.

-

Study Design: A randomized, placebo-controlled trial.[1]

-

Participants: Nineteen institutionalized patients with an average of two to three seizures per day, with seizure types including generalized and akinetic/myoclonic.[1]

-

Intervention: Participants were randomly assigned to receive either DMG or a placebo for 28 days. The DMG dosage was 300 mg/day for the first 14 days, which was then increased to 600 mg/day for the remaining 14 days.[1]

-

Outcome Measures: The primary outcome was the frequency of seizures. Plasma levels of DMG were also monitored at baseline and on days 2, 5, 8, 15, 22, and 30, as well as one and two weeks after the study concluded.[1]

The full text of the study by Gascon et al. (1989) was not available to extract specific quantitative data on seizure frequency (e.g., mean number of seizures, standard deviation, p-values). However, the study's abstract reports that no statistically significant differences in seizure frequency were observed between the placebo and DMG groups, or between baseline and treatment conditions. [1] No toxicity was reported.[1]

| Study | Intervention Group | Placebo Group | Outcome |

| Gascon et al. (1989) [1] | DMG (300-600 mg/day) | Placebo | No significant difference in seizure frequency |

Autism and Pervasive Developmental Disorder

Following anecdotal reports of behavioral improvements in children with autism, several studies investigated the effects of DMG supplementation. One of the most comprehensive early studies was a double-blind, placebo-controlled trial by Kern et al. (2001), which was initiated before the year 2000.

-

Objective: To evaluate the effectiveness of this compound in improving behavioral measures in children with autism and pervasive developmental disorder.

-

Study Design: A 4-week, double-blind, placebo-controlled study.[2]

-

Participants: Thirty-seven children between the ages of 3 and 11 with a diagnosis of autism or pervasive developmental disorder. Participants were matched for gender and age and randomly assigned to the treatment or placebo group.[2]

-

Intervention: The DMG group received this compound for 4 weeks, while the control group received a placebo.

-

Outcome Measures: Behavioral assessments were conducted before and after the treatment period using two standardized measures: the Vineland Maladaptive Behavior Domain and the Aberrant Behavior Checklist.[2]

The study by Kern et al. (2001) found an overall improvement in all behavioral measures for both the DMG and placebo groups. However, the improvement in the DMG group was not statistically different from the improvement observed in the placebo group.[2]

Table 1: Pre- and Post-Treatment Scores on the Vineland Maladaptive Behavior Domain and Aberrant Behavior Checklist (Mean ± SD)

| Behavioral Measure | Group | Pre-Treatment Score | Post-Treatment Score |

| Vineland Maladaptive Behavior Domain | DMG | 27.6 ± 12.3 | 24.9 ± 12.0 |

| Placebo | 26.8 ± 11.5 | 24.1 ± 10.9 | |

| Aberrant Behavior Checklist | |||

| Irritability | DMG | 16.5 ± 8.9 | 14.8 ± 8.7 |

| Placebo | 15.9 ± 7.5 | 13.7 ± 7.2 | |

| Lethargy | DMG | 12.1 ± 7.0 | 10.9 ± 6.8 |

| Placebo | 11.5 ± 6.5 | 10.1 ± 6.1 | |

| Stereotypy | DMG | 6.9 ± 3.8 | 6.3 ± 3.7 |

| Placebo | 6.5 ± 3.5 | 5.9 ± 3.3 | |

| Hyperactivity | DMG | 22.8 ± 10.1 | 20.9 ± 9.8 |

| Placebo | 21.7 ± 9.5 | 19.5 ± 9.1 | |

| Inappropriate Speech | DMG | 4.2 ± 3.1 | 3.8 ± 2.9 |

| Placebo | 3.9 ± 2.8 | 3.5 ± 2.6 |

Data extracted from Kern et al., 2001. No statistically significant differences were found between the DMG and placebo groups in the post-treatment scores.

Immune Response Modulation

Early research also explored the potential of DMG to act as an immunomodulator. A notable study by Graber et al. (1981) investigated the effect of DMG on the immune response in human volunteers.

-

Objective: To determine if this compound enhances humoral and cell-mediated immune responses in humans.

-

Study Design: A double-blind, placebo-controlled study.

-

Participants: Twenty human volunteers.

-

Intervention: Participants received either DMG orally or a placebo.

-

Outcome Measures: The primary outcome was the antibody response to a pneumococcal vaccine. Cell-mediated immunity was also assessed by measuring the production of leukocyte inhibitory factor in response to various stimulants.

The full text of the Graber et al. (1981) study was not available to extract specific antibody titer data. However, the abstract reports a fourfold increase in the antibody response to the pneumococcal vaccine in the group receiving DMG compared to the control group (P < 0.01). The study also noted that the DMG group had a significantly higher mean response of leukocyte inhibition factor to streptokinase-streptodornase (P < 0.001).[3]

| Study | Intervention Group | Placebo Group | Outcome |

| Graber et al. (1981) | DMG (oral) | Placebo | Fourfold increase in antibody response to pneumococcal vaccine (P < 0.01) |

Understood Metabolic Pathway of this compound

In early research, this compound was understood to be an intermediate metabolite in the choline-to-glycine pathway. Its primary proposed mechanism of action was as a methyl donor, contributing to various transmethylation reactions within the body.

Caption: Metabolic pathway of this compound.

Experimental Workflow: Double-Blind, Placebo-Controlled Trial

The majority of the early clinical studies on DMG employed a double-blind, placebo-controlled design to minimize bias and establish a causal relationship between DMG supplementation and the observed outcomes.

References

N,N-Dimethylglycine: A Technical Guide to its Natural Sources, Dietary Relevance, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylglycine (DMG) is a naturally occurring tertiary amino acid derivative of glycine. It is found in a variety of plant and animal-based foods and is also synthesized endogenously in mammals as an intermediate in the metabolism of choline.[1][2] DMG plays a crucial role as a methyl donor in numerous biochemical pathways, including the one-carbon metabolism cycle, which is vital for the synthesis of neurotransmitters, phospholipids, and for the remethylation of homocysteine.[3][4] Its purported benefits as a metabolic enhancer and immune modulator have led to its use as a dietary supplement.[2] This technical guide provides a comprehensive overview of the natural sources of DMG, its dietary relevance, and detailed methodologies for its quantification in various matrices.

Natural Sources and Dietary Relevance of this compound

This compound is present in a range of common foodstuffs, although typically at low concentrations. The primary dietary sources include beans, cereal grains, brown rice, pumpkin seeds, and liver.[5] The table below summarizes the quantitative data available for DMG content in various natural sources.

Table 1: this compound (DMG) Content in Various Foodstuffs

| Food Item | DMG Concentration (μg/g dry matter) | Reference |

| Beef (Sirloin Steak) | 50 | [6] |

| Salmon (Steak) | 20 | [6] |

| Egg | Data not available | |

| Whole Milk | Data not available | |

| Maize | Data not available | |

| Wheat | Data not available | |

| Wheat Bran | 300 | [6] |

| Spinach | >302 (comparatively high) | [7] |

Note: Data on DMG content in many food items is limited in publicly available literature. The values presented are based on available research and may vary depending on the specific food variety, processing, and analytical methodology used.

The dietary intake of DMG is influenced by the consumption of foods rich in DMG itself, as well as its precursors, choline and betaine. In the body, betaine is demethylated to form DMG in a reaction catalyzed by betaine-homocysteine methyltransferase (BHMT).[4] Therefore, a diet rich in choline and betaine can contribute to the endogenous pool of DMG.

Metabolic Significance and Signaling Pathways

This compound is a key intermediate in one-carbon metabolism, a network of interconnected biochemical pathways essential for cellular function. The primary role of DMG is to donate methyl groups, which are crucial for a wide range of biological processes including DNA methylation, synthesis of S-adenosylmethionine (SAM), and neurotransmitter production.[8][9]

One-Carbon Metabolism Pathway Involving this compound

The following diagram illustrates the central role of DMG within the one-carbon metabolism cycle.

References

- 1. Dimethylglycine - Wikipedia [en.wikipedia.org]

- 2. info.vetriscience.com [info.vetriscience.com]

- 3. Measurement of dimethylglycine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simplified diagram of one-carbon metabolism (1-CM) including the methionine cycle, the roles of one-carbon nutrients, and links to lipid metabolism [pfocr.wikipathways.org]

- 6. Tolerance and safety evaluation of N, N-dimethylglycine, a naturally occurring organic compound, as a feed additive in broiler diets | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Role of N,N-Dimethylglycine in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative that plays a multifaceted role in cellular metabolism. As an intermediate in the choline-to-glycine pathway, DMG serves as a crucial methyl donor, influencing a wide array of biochemical processes, including homocysteine metabolism, antioxidant defense, and immune response. This technical guide provides a comprehensive overview of the current understanding of DMG's metabolic functions, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the therapeutic and metabolic potential of this compound.

Introduction

This compound (DMG) is a tertiary amino acid found in small amounts in various foods, including liver, beans, and cereal grains.[1] Within the cell, it is an intermediary metabolite in the catabolism of choline. The metabolic significance of DMG lies primarily in its role as a "metabolic enhancer" and a source of methyl groups for a multitude of biochemical reactions.[1] Research has indicated its potential benefits in enhancing athletic performance, modulating the immune system, and its involvement in neurological processes.[2][3] This guide will delve into the core metabolic pathways influenced by DMG, present quantitative data from relevant studies, and provide detailed experimental methodologies for its investigation.

Biochemical Pathways and Metabolic Functions

One-Carbon Metabolism and Methyl Donation

DMG is a key player in one-carbon metabolism, a network of interconnected pathways essential for the synthesis of nucleotides, amino acids, and other critical biomolecules. It is formed from betaine (trimethylglycine) through the action of betaine-homocysteine S-methyltransferase (BHMT), a reaction that also regenerates methionine from homocysteine.[4]

The primary metabolic fate of DMG is its oxidative demethylation to sarcosine, catalyzed by the mitochondrial flavoenzyme dimethylglycine dehydrogenase (DMGDH).[5][6] This reaction is coupled with the transfer of a methyl group to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate, a central coenzyme in one-carbon metabolism.[6] Sarcosine is subsequently demethylated to glycine by sarcosine dehydrogenase (SARDH).[6]

Through this pathway, DMG indirectly donates methyl groups for various methylation reactions, which are critical for DNA methylation, protein function, and neurotransmitter synthesis.[7]

Role in Homocysteine Regulation

Elevated plasma homocysteine is an independent risk factor for cardiovascular disease.[8] DMG participates in the remethylation of homocysteine to methionine. In a study on rats with folate-sufficient diets, DMG supplementation led to a significant decrease in plasma homocysteine levels.[9][10] However, in folate-deficient rats, DMG supplementation paradoxically increased homocysteine levels, highlighting the intricate relationship between DMG metabolism and folate availability.[9][10]

Antioxidant Properties

DMG has been suggested to possess antioxidant properties.[3] Studies in weanling piglets with low birth weight demonstrated that dietary supplementation with DMG sodium salt (DMG-Na) increased the activities of antioxidant enzymes like glutathione peroxidase and superoxide dismutase, and reduced levels of malondialdehyde and hydrogen peroxide in the liver. In vitro studies with bovine embryos have also shown that DMG can mitigate the detrimental effects of oxidative stress.

Quantitative Data on the Effects of this compound

Enzyme Kinetics of Dimethylglycine Dehydrogenase (DMGDH)

The catalytic efficiency of DMGDH is a key determinant of DMG metabolism. Kinetic parameters for this enzyme have been determined in various species.

| Species | Enzyme Source | Km for DMG (mM) | Vmax (nmol/min/mg protein) | Reference |

| Human (recombinant) | E. coli | Km1 = 0.039 ± 0.010Km2 = 15.4 ± 1.2 | 165 | [11] |

| Rat | Liver Mitochondria | 0.05 | Not specified | [4] |

| Pig | Liver Mitochondria | Not specified | 124 | [11] |

Table 1: Kinetic parameters of Dimethylglycine Dehydrogenase (DMGDH).

Effects on Homocysteine and Related Metabolites in Rats

A study investigating the effect of 0.1% DMG supplementation in rats on folate-sufficient and folate-deficient diets yielded the following quantitative results.

| Parameter | Folate-Sufficient (Control) | Folate-Sufficient + DMG | Folate-Deficient (Control) | Folate-Deficient + DMG | Reference |

| Plasma Homocysteine (μmol/L) | 14.19 ± 0.39 | 12.23 ± 0.18 | 28.49 ± 0.50 | 31.56 ± 0.59 | [12] |

| Hepatic Betaine (μmol/g) | 1.63 ± 0.12 | 1.96 ± 0.16 | 1.04 ± 0.08 | 1.39 ± 0.08 | [12] |

| Hepatic SAM (nmol/g) | - | Increased | - | Increased | [12] |

| Hepatic CBS Activity | - | Significantly Increased | - | Increased (not significant) | [12] |

Table 2: Effects of DMG supplementation on homocysteine and related metabolites in rats.

Impact on Athletic Performance

Several studies have explored the ergogenic potential of DMG supplementation, with some showing improvements in performance metrics.

| Study Population | DMG Dosage | Performance Metric | Result | Reference |

| Track and Field Athletes | Not specified | VO2 Max | 27.5% increase vs. placebo | [13] |

| Track and Field Athletes | Not specified | Time to Exhaustion | 23.6% increase vs. placebo | [13] |

| Horses and Mules | 2.2 g twice daily | Blood Lactate | Reduced (0.60 ± 0.03 vs 0.74 ± 0.06 mM, p=0.03) | [2] |

Table 3: Effects of DMG supplementation on athletic performance.

Immunomodulatory Effects

DMG has been shown to enhance both humoral and cell-mediated immune responses.

| Study Population | Challenge | DMG Dosage | Outcome | Result | Reference |

| Human Volunteers (n=20) | Pneumococcal vaccine | Not specified | Antibody Response | Fourfold increase in antibody titer vs. placebo | [14] |

| Rabbits | Influenza or Typhoid vaccine | Not specified | Antibody Titer | > Fourfold increase vs. controls | [15] |

| Rabbits | Influenza or Typhoid vaccine | Not specified | Lymphocyte Proliferation | Fourfold to tenfold increase vs. controls | [15] |

Table 4: Immunomodulatory effects of DMG.

Experimental Protocols

Quantification of this compound in Human Plasma by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of DMG in human plasma.

4.1.1. Materials and Reagents

-

This compound standard

-

Internal Standard (e.g., d9-DMG)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (EDTA)

-

LC-MS/MS system with a C18 column

4.1.2. Sample Preparation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of ACN containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4.1.3. LC-MS/MS Analysis

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% FA in water.

-

Mobile Phase B: 0.1% FA in ACN.

-

Gradient: Start with 2% B, ramp to 98% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Use positive ion electrospray ionization (ESI+) and monitor the specific MRM transitions for DMG and its internal standard.

Dimethylglycine Dehydrogenase (DMGDH) Activity Assay in Liver Mitochondria

This protocol describes a spectrophotometric assay to measure the activity of DMGDH from isolated liver mitochondria.[11]

4.2.1. Materials and Reagents

-

Isolated liver mitochondria

-

DMG solution (substrate)

-

Potassium phosphate buffer (pH 7.8)

-

2,6-Dichlorophenolindophenol (DCPIP) solution (electron acceptor)

-

Phenazine methosulfate (PMS) solution

-

Spectrophotometer

4.2.2. Protocol

-

Isolate mitochondria from fresh liver tissue using standard differential centrifugation methods.

-

Resuspend the mitochondrial pellet in the potassium phosphate buffer.

-

In a cuvette, prepare the reaction mixture containing potassium phosphate buffer, DCPIP, and PMS.

-

Add the mitochondrial suspension to the cuvette and incubate for 5 minutes at 30°C to establish a baseline.

-

Initiate the reaction by adding the DMG solution.

-

Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of DCPIP.

ELISA for Antibody Titer Measurement after Vaccination with a DMG-Adjuvanted Vaccine

This protocol outlines a general procedure for an indirect ELISA to quantify antigen-specific antibody titers in serum following immunization with a vaccine containing DMG as an adjuvant.

4.3.1. Materials and Reagents

-

Antigen-coated 96-well ELISA plates

-

Serum samples (from vaccinated and control groups)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

-

Wash buffer (PBS with 0.05% Tween-20)

-

HRP-conjugated secondary antibody (specific for the host species of the primary antibody)

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

4.3.2. Protocol

-

Coat the wells of a 96-well plate with the specific antigen overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Serially dilute the serum samples in blocking buffer and add them to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate five times.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times.

-

Add the TMB substrate and incubate in the dark until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive reading above the background.

Conclusion

This compound is a metabolically active compound with significant implications for cellular function. Its role as a methyl donor positions it at the crossroads of several critical metabolic pathways, including the regulation of homocysteine levels and the provision of one-carbon units for biosynthesis. The available evidence suggests potential benefits of DMG supplementation in areas such as athletic performance, immune enhancement, and antioxidant protection. However, further rigorous clinical trials are necessary to substantiate these claims and to elucidate the precise mechanisms of action. The detailed methodologies and quantitative data presented in this guide are intended to facilitate future research into the multifaceted roles of this compound in health and disease, and to aid in the development of novel therapeutic strategies.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. Increased antibody titers but induced T cell AICD and apoptosis response in COVID-19 convalescents by inactivated vaccine booster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic properties of dimethylglycine dehydrogenase and sarcosine dehydrogenase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethylglycine accumulates in uremia and predicts elevated plasma homocysteine concentrations [pubmed.ncbi.nlm.nih.gov]

- 6. This compound analysis - Chromatography Forum [chromforum.org]

- 7. mabtech.com [mabtech.com]

- 8. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vaccine.uab.edu [vaccine.uab.edu]

- 10. mdpi.com [mdpi.com]

- 11. Molecular basis of dimethylglycine dehydrogenase deficiency associated with pathogenic variant H109R - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. blog.davincilabs.com [blog.davincilabs.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Investigating the Immunomodulatory Effects of N,N-Dimethylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylglycine (DMG), a naturally occurring amino acid derivative, has garnered significant interest for its potential to modulate the immune system. This technical guide provides an in-depth analysis of the immunomodulatory effects of DMG, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing the putative signaling pathways and experimental workflows. Evidence suggests that DMG enhances both humoral and cell-mediated immunity, influencing the activity of B-cells, T-cells, and macrophages, and modulating cytokine production. Its mechanisms of action are thought to involve its roles as a methyl donor and an antioxidant. This document aims to serve as a comprehensive resource for researchers and professionals in immunology and drug development.

Introduction

This compound (DMG) is an intermediate metabolite in the choline-to-glycine pathway.[1] It is found in various foods and is also synthesized endogenously.[1] For decades, DMG has been utilized as a nutritional supplement, with studies suggesting a range of physiological benefits, including enhanced immune response.[2] This guide delves into the scientific evidence supporting the immunomodulatory properties of DMG, providing a technical overview for researchers and drug development professionals.

DMG's immunomodulatory capacity appears to be multifaceted, impacting both the innate and adaptive immune systems. Research has indicated its ability to stimulate B-cell antibody production, enhance T-cell proliferation, and potentiate macrophage activity.[3][4] These effects are likely underpinned by its biochemical properties as a methyl group donor and its antioxidant capabilities, which can influence cellular signaling and gene expression.[3][5]

Quantitative Data on the Immunomodulatory Effects of this compound

The following tables summarize the key quantitative findings from various studies investigating the effects of DMG on the immune system.

Table 1: Effects of DMG on Humoral and Cellular Immunity

| Parameter | Test System | DMG Treatment | Observed Effect | Reference(s) |

| Antibody Titer | Human Volunteers (Pneumococcal Vaccine) | Oral DMG | 4-fold increase in antibody response compared to controls. | [2] |

| Antibody Titer | New Zealand White Rabbits | DMG in feed for 14 days | 4-fold increase in mean antibody titer compared to controls. | [3][6] |

| Lymphocyte Proliferation | New Zealand White Rabbits | DMG in feed for 14 days | 10-fold increase in mean lymphocyte proliferative response. | [3][6] |

| Lymphocyte Production | New Zealand White Rabbits | DMG in feed for 14 days | 4-fold increase in lymphocyte production. | [3][6] |

| In Vitro Lymphocyte Response | Human Lymphocytes (from patients with diabetes and sickle cell disease) | Addition of DMG to culture | Almost 3-fold increase in response to phytohemagglutinin, concanavalin A, and pokeweed mitogen. | [4] |

Putative Signaling Pathways in DMG-Mediated Immunomodulation

While the precise signaling pathways of DMG in immune cells are still under active investigation, its close relationship to glycine provides valuable insights. Glycine has been shown to modulate key inflammatory signaling pathways, particularly the NF-κB pathway in macrophages.[2][3] DMG, as a dimethylated derivative of glycine, may exert its effects through similar or related mechanisms.

Hypothetical NF-κB Signaling Pathway Modulation by DMG

Based on the known effects of glycine on NF-κB signaling, a putative pathway for DMG's action in macrophages can be proposed. Glycine has been shown to prevent the activation of NF-κB by inhibiting the degradation of its inhibitor, IκB.[3] This is achieved by reducing the phosphorylation of IκB kinase (IKK).[3] By inhibiting IKK, IκB remains bound to the NF-κB p65/p50 dimer, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Figure 1: Hypothetical inhibition of the NF-κB signaling pathway by DMG.

Role as a Methyl Donor and Antioxidant

DMG's function as a methyl donor is crucial for various metabolic processes, including the synthesis of S-adenosylmethionine (SAMe), a universal methyl donor involved in the regulation of gene expression and cellular function.[2][3] By influencing methylation patterns, DMG may epigenetically modulate the expression of genes involved in immune responses.

Furthermore, DMG exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.[5][7] Oxidative stress is known to activate pro-inflammatory signaling pathways, including NF-κB and MAPK. By mitigating oxidative stress, DMG can indirectly suppress inflammatory responses.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of DMG's immunomodulatory effects.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, a key indicator of cell-mediated immunity.

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Assay Procedure (MTT Assay):

-

Seed 1 x 10⁵ PBMCs per well in a 96-well flat-bottom microtiter plate.

-

Add DMG at various concentrations (e.g., 10, 50, 100, 200 µg/mL).

-

Add a mitogen such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to stimulate proliferation. Include unstimulated and mitogen-only controls.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Centrifuge the plate, carefully remove the supernatant, and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

-

Figure 2: Workflow for the Lymphocyte Proliferation Assay (MTT).

Cytokine Production Analysis (ELISA)

This protocol details the measurement of cytokine levels (e.g., TNF-α, IL-6, IL-10) in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

-

Sample Collection:

-

Culture immune cells (e.g., PBMCs or macrophages) with or without DMG and a stimulus (e.g., lipopolysaccharide [LPS] for macrophages).

-

After the desired incubation period (e.g., 24 hours), centrifuge the culture plates and collect the supernatants.

-

Store supernatants at -80°C until analysis.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate solution and incubate until a color change is observed.

-

Stop the reaction by adding stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.

-

Figure 3: General workflow for a sandwich ELISA protocol.

Conclusion

This compound demonstrates significant potential as an immunomodulatory agent, with evidence supporting its role in enhancing both humoral and cellular immune responses. The quantitative data presented in this guide highlight its capacity to boost antibody production and lymphocyte proliferation. While the precise molecular mechanisms are not fully elucidated, its function as a methyl donor and antioxidant, along with the insights gained from its precursor, glycine, suggest a multifactorial mode of action that may involve the modulation of key signaling pathways such as NF-κB.

The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the immunomodulatory effects of DMG. Future studies should focus on delineating the specific signaling cascades affected by DMG in different immune cell types and on exploring its therapeutic potential in various immunological contexts. This technical guide serves as a valuable resource to facilitate and guide these future research endeavors.

References

- 1. dctd.cancer.gov [dctd.cancer.gov]

- 2. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Glycinergic Signaling in Macrophages and Its Application in Macrophage-Associated Diseases [frontiersin.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. jneurosci.org [jneurosci.org]

- 6. researchgate.net [researchgate.net]

- 7. Ser276 Phosphorylation of NF-kB p65 by MSK1 Controls SCF Expression in Inflammation | PLOS One [journals.plos.org]

Methodological & Application

Protocol for Quantification of N,N-Dimethylglycine in Human Plasma using LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylglycine (DMG) is a tertiary amino acid found in blood and urine, playing a role in several metabolic pathways. It is a derivative of the amino acid glycine and is involved in the methionine cycle. Accurate quantification of DMG in plasma is crucial for studying its physiological functions, its potential as a biomarker, and for applications in clinical research. This document provides a detailed protocol for the quantification of this compound in human plasma samples using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Principle

This method utilizes a stable isotope dilution technique coupled with LC-MS/MS for the accurate quantification of DMG. Plasma proteins are precipitated, and the supernatant containing DMG and a deuterated internal standard (d9-DMG) is directly analyzed. Chromatographic separation is achieved on a normal-phase silica column, followed by detection using a tandem mass spectrometer in the positive ion multiple reaction monitoring (MRM) mode. Quantification is based on the ratio of the peak area of DMG to that of the internal standard.

Materials and Reagents

-

This compound (DMG) standard

-

This compound-d9 (d9-DMG) internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (for calibration standards and quality controls)

Equipment

-

Liquid chromatograph (e.g., Agilent 1200 series or equivalent)

-

Tandem mass spectrometer (e.g., API 3000 or equivalent) with a Turbo Ion Spray interface

-

Normal-phase silica column (e.g., 10 x 2.1 mm)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

-

Autosampler vials

Experimental Workflow

Caption: Experimental workflow for DMG quantification in plasma.

Detailed Experimental Protocol

6.1. Preparation of Stock and Working Solutions

-

DMG Stock Solution (1 mg/mL): Accurately weigh and dissolve DMG in ultrapure water.

-

d9-DMG Stock Solution (1 mg/mL): Accurately weigh and dissolve d9-DMG in ultrapure water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the DMG stock solution with ultrapure water to achieve concentrations for the calibration curve.

-

Internal Standard Working Solution (10 µg/mL): Dilute the d9-DMG stock solution with acetonitrile.

6.2. Preparation of Calibration Standards and Quality Controls

-

Prepare calibration standards by spiking blank human plasma with the appropriate DMG working standard solutions.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

6.3. Sample Preparation

-

To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

6.4. LC-MS/MS Conditions

6.4.1. Liquid Chromatography

-

Column: Normal-phase silica, 10 x 2.1 mm

-

Mobile Phase A: 15 mmol/L ammonium formate and 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.6 mL/min (split 1:4, delivering 150 µL/min to the mass spectrometer)

-

Injection Volume: 10 µL

-

Gradient:

-

0 - 0.1 min: 75% B

-

3.5 min: 20% B

-

3.6 min: 75% B

-

5.6 min: 75% B

-

6.4.2. Mass Spectrometry

-

Ionization Mode: Positive Ion Electrospray (ESI)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ion Source Temperature: 350 °C

-

Collision Gas: Nitrogen

Data Analysis

-

Integrate the peak areas for DMG and d9-DMG.

-

Calculate the peak area ratio of DMG to d9-DMG.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x) linear regression.

-

Determine the concentration of DMG in the plasma samples and QC samples from the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method.

Table 1: Calibration Curve and Limits

| Parameter | Value | Reference |

| Linearity Range | 0.4 - 400 µmol/L | [1] |

| Lower Limit of Detection (LOD) | ≤0.3 µmol/L | [1] |

| Lower Limit of Quantification (LLOQ) | 0.4 µmol/L | [1] |

Table 2: Precision and Accuracy

| QC Level | Within-Day Precision (CV%) | Between-Day Precision (CV%) | Accuracy (Recovery %) | Reference |

| Low | 2.1 - 7.2% | 3.5 - 8.8% | 87 - 105% | [1] |

| Medium | 2.1 - 7.2% | 3.5 - 8.8% | 87 - 105% | [1] |

| High | 2.1 - 7.2% | 3.5 - 8.8% | 87 - 105% | [1] |

Table 3: Typical Plasma Concentrations

| Population | DMG Concentration (µmol/L) (Median, 25th-75th percentiles) | Reference |

| Healthy Fasting Blood Donors (n=60) | 1.66 (1.30 - 2.02) | [1][2] |

Signaling Pathway Context

Caption: Metabolic pathway involving this compound.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and high-throughput nature of the assay make it suitable for clinical research and various applications in drug development. The method has been shown to have excellent linearity, precision, and accuracy, allowing for reliable determination of DMG concentrations in plasma samples.

References

Application of N,N-Dimethylglycine in Animal Feed: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylglycine (DMG) is a naturally occurring derivative of the amino acid glycine. It serves as an important intermediate in the one-carbon metabolism pathway and has demonstrated a range of beneficial effects in animal nutrition. As a feed additive, DMG has been shown to improve growth performance, enhance nutrient digestibility, modulate the immune system, and bolster antioxidant defenses in various animal species. This document provides detailed application notes and experimental protocols based on scientific studies to guide researchers and professionals in the evaluation and application of DMG in animal feed.

Application in Poultry (Broilers and Laying Hens)

DMG supplementation in poultry diets has been shown to positively impact feed efficiency, growth rate, and overall health. It is particularly effective in improving the feed conversion ratio in broilers.

Quantitative Data Summary

Table 1: Effects of DMG Supplementation on Broiler Performance

| Parameter | Control Group | DMG Supplemented Group | Percentage Change | Study Reference |

| Feed Conversion Ratio (FCR) | ||||

| Trial 1 | 1.78 | 1.70 (1 g/kg DMG) | -4.5% | [1] |

| Trial 2 | 1.85 | 1.77 (1 g/kg DMG) | -4.3% | [2] |

| Body Weight Gain (g) | ||||

| Day 1-39 | 2150 | 2185 (1 g/kg DMG) | +1.6% | [1] |

| Day 1-42 | 2450 | 2585 (1 g/kg DMG) | +5.5% | [2] |

| Nutrient Digestibility (%) | ||||

| Crude Protein | 75.2 | 78.9 (167 mg/kg DMG) | +4.9% | [3][4] |

| Nitrogen-Free Extract | 80.1 | 83.5 (167 mg/kg DMG) | +4.2% | [3][4] |

Table 2: Effects of DMG Supplementation on Laying Hen Performance (71-78 weeks of age)

| Parameter | Control Group | DMG Supplemented Group (0.1%) | Percentage Change | Study Reference |

| Laying Rate (%) | 88.5 | 92.4 | +4.4% | [5] |

| Average Egg Weight (g) | 63.2 | 64.5 | +2.1% | [5] |

| Egg-Feed Ratio | 0.45 | 0.48 | +6.7% | [5] |

| Abdominal Fat Percentage (%) | 2.1 | 1.8 | -14.3% | [5] |

Experimental Protocol: Broiler Growth Performance Trial

Objective: To evaluate the effect of dietary DMG supplementation on the growth performance of broiler chickens.

Animals: 480 one-day-old male broiler chicks (e.g., Ross 308).

Experimental Design:

-